Cas no 2035-15-6 ((-)-Maackiain)
(-)-Maackiain structure
Product Name:(-)-Maackiain
Numero CAS:2035-15-6
MF:C16H12O5
MW:284.263484954834
MDL:MFCD00270457
CID:271501
PubChem ID:91510
Update Time:2025-04-19
(-)-Maackiain Proprietà chimiche e fisiche
Nomi e identificatori
-
- Maackiain
- (-)-Maackiain
- 6H-[1,3]Dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-3-ol,6a,12a-dihydro-, (6aR,12aR)-
- MAACKIAIN, (-)-(P)
- (?)-maackiain
- (6aR,12aR)-6a,12a-dihydro-6H-[1,3]dioxolo[4',5':5,6]benzofuro[3,2-c]chromen-3-ol
- Inermine
- Trifolirhizin aglycone
- Maackiaine
- [ "(-)-Maackiain" ]
- Inermin
- dl-Maackiain
- L-Maackiain
- (-?)?-Maackiain
- TF360D25IJ
- HUKSJTUUSUGIDC-ZBEGNZNMSA-N
- 3-Hydroxy-8,9-methylenedioxypterocarpan
- ST077155
- (6aR,12aR)-3-hydroxy-8,9-methylenedioxypterocarpane
- (+/-)-Maackiain
- A
- (-)-Maackiain
- 6H-[1,3]Dioxolo[4',5':5,6]benzofuro[3,2-c][1]benzopyran-3-ol, 6a.alpha.,12a.alpha.-dihydro-, (-)-
- CHEMBL334918
- UNII-TF360D25IJ
- 6H-[1,3]Dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-3-ol, 6a,12a-dihydro-, (6aR,12aR)-
- LMPK12070050
- 6H-[1,3]Dioxolo[4',5':5,6]benzofuro[3,2-c][1]benzopyran-3-ol, 6a,12a-dihydro-, (6aR,12aR)-
- DTXSID40904139
- AKOS003673403
- MFCD00270457
- D85120
- (-)-(6aR,12aR)-maackiain
- (1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
- CHEBI:99
- (1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.0?,??.0?,?.0??,??]icosa-2,4(8),9,13,15,17-hexaen-16-ol
- XM167289
- 6H-[1,3]Dioxolo[4',5':5,6]benzofuro[3,2-c][1]benzopyran-3-ol, 6a,12a-dihydro-, (6aR-cis)-
- CS-0032251
- (-)-Maackiain , HPLC Grade
- (6ar,12ar)-6a,12a-dihydro-6h-[1,3]dioxolo[5,6][1]benzofuro[3,2-c]chromen-3-ol
- Q-100245
- BDBM50535076
- MS-24036
- 2035-15-6
- 6H-(1,3)Dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, 6a,12a-dihydro-, (6aR-cis)-
- XM167290
- Q27105234
- HY-N6051
- KBio2_000718
- CCG-38492
- KBio1_001597
- HUKSJTUUSUGIDC-UHFFFAOYSA-N
- NS00015825
- {6H-[1,3]Dioxolo[5,6]benzofuro[3,} {2-c][1]benzopyran-3-ol,6a,12a-dihydro-,} (6aR-cis)- (CA INDEX NAME)
- FT-0689334
- Spectrum2_001925
- NCGC00095514-02
- DL-aackiain
- FT-0777978
- SpecPlus_000557
- Spectrum5_000036
- 3-hydroxy-8,9-methylenedioxypterocarpane
- BRD-A95445494-001-03-7
- DivK1c_006653
- NCGC00095514-03
- 6a,12a-Dihydro-6H-[1,3]dioxolo[4',5':5,6][1]benzofuro[3,2-c]chromen-3-ol #
- KBio2_005854
- 5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
- 6a,12a-dihydro-6H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c]chromen-3-ol
- NCGC00095514-01
- CHEMBL239047
- KBio2_003286
- BSPBio_001901
- ACon1_001470
- cis-6a,12a-Dihydro-6H-[1,3]dioxolo[4',5':5,6]benzofuro[3,2-c]chromen-3-ol
- 6a,12a-Dihydro-6H-[1,3]dioxolo[4',5':5,6][1]benzofuro[3,2-c]chromen-3-ol
- KBio3_001401
- NS00115975
- 6a,12a-Dihydro-6H-(1,3)dioxolo(5,6)benzofuro(3,2-c)chromen-3-ol
- AKOS015909127
- SPBio_001929
- Spectrum3_000231
- NS00067877
- 6H-[1,6]benzofuro[3,2-c][1]benzopyran-3-ol,6a,12a-dihydro-, (6aR-cis)- (CA INDEX NAME)
- SPECTRUM201654
- NSC-629152
- Spectrum_000238
- CHEBI:73029
- KBioGR_001936
- NSC629152
- Spectrum4_001528
- KBioSS_000718
- SCHEMBL12810278
- Q27140245
- (6aR,12aR)-6a,12a-dihydro-6H-(1,3)dioxolo(5,6)(1)benzofuro(3,2-c)chromen-3-ol
- 6H-(1,3)Dioxolo(4',5':5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, 6aalpha,12aalpha-dihydro-, (-)-
- (6aR,12aR)-6a,12a-Dihydro-6H-(1,3)dioxolo(4',5':5,6)benzofuro(3,2-c)chromen-3-ol
- DA-59408
- 6H-(1,3)Dioxolo(4',5':5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, 6a,12a-dihydro-, (6aR,12aR)-
- 19908-48-6
- (1R,12R)-5,7,11,19-tetraoxapentacyclo(10.8.0.02,10.04,8.013,18)icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
- DTXCID701332023
- 6H-(1,3)Dioxolo(4',5':5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, 6a,12a-dihydro-, (6aR-cis)-
-
- MDL: MFCD00270457
- Inchi: 1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1
- Chiave InChI: HUKSJTUUSUGIDC-ZBEGNZNMSA-N
- Sorrisi: O1C2C=C3C(=CC=2[C@@H]2COC4C=C(C=CC=4[C@H]12)O)OCO3
Proprietà calcolate
- Massa esatta: 284.06800
- Massa monoisotopica: 284.06847348 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 0
- Complessità: 416
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 284.26
- XLogP3: 2.5
- Superficie polare topologica: 57.2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.5±0.1 g/cm3
- Punto di fusione: 179~181℃
- Punto di ebollizione: 436.2±45.0 °C at 760 mmHg
- Punto di infiammabilità: 217.6±28.7 °C
- PSA: 57.15000
- LogP: 2.73060
- Pressione di vapore: 0.0±1.1 mmHg at 25°C
(-)-Maackiain Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:2-8°C
(-)-Maackiain Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N6051-5mg |
(-)-Maackiain |
2035-15-6 | 98.57% | 5mg |
¥1380 | 2024-04-19 | |
| MedChemExpress | HY-N6051-10mg |
(-)-Maackiain |
2035-15-6 | 98.57% | 10mg |
¥2350 | 2024-04-19 | |
| MedChemExpress | HY-N6051-20mg |
(-)-Maackiain |
2035-15-6 | 98.57% | 20mg |
¥4000 | 2024-04-19 | |
| ChemScence | CS-0032251-5mg |
(-\u200b)\u200b-Maackiain |
2035-15-6 | 99.91% | 5mg |
$138.0 | 2022-04-27 | |
| ChemScence | CS-0032251-10mg |
(-\u200b)\u200b-Maackiain |
2035-15-6 | 99.91% | 10mg |
$235.0 | 2022-04-27 | |
| ChemScence | CS-0032251-20mg |
(-\u200b)\u200b-Maackiain |
2035-15-6 | 99.91% | 20mg |
$400.0 | 2022-04-27 | |
| TRC | M214390-1mg |
(-)-Maackiain |
2035-15-6 | 1mg |
$ 230.00 | 2023-09-07 | ||
| TRC | M214390-2.5mg |
(-)-Maackiain |
2035-15-6 | 2.5mg |
$ 483.00 | 2023-09-07 | ||
| TRC | M214390-5mg |
(-)-Maackiain |
2035-15-6 | 5mg |
$ 861.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83103-10MG |
(−)-Maackiain |
2035-15-6 | 10mg |
¥7031.99 | 2024-12-23 |
(-)-Maackiain Letteratura correlata
-
1. Isoflavonoid biosynthesis: concerning the aryl migrationHakim A. M. Al-Ani,Paul M. Dewick J. Chem. Soc. Perkin Trans. 1 1984 2831
-
Junbin He,Zeyuan Dong,Zhimin Hu,Yi Kuang,Jingran Fan,Xue Qiao,Min Ye Org. Biomol. Chem. 2018 16 6760
-
P. M. Dewick Nat. Prod. Rep. 1984 1 451
-
4. Aromatic ring formation by the 1,3-Michael-Claisen annulation: total synthesis of sophorapterocarpan A, maackiain, and anhydropisatinYutaka Ozaki,Keiko Mochida,Sang-Won Kim J. Chem. Soc. Chem. Commun. 1988 374
-
Langdong Chen,Diya Lv,Dongyao Wang,Xiaofei Chen,Zhenyu Zhu,Yan Cao,Yifeng Chai Mol. BioSyst. 2016 12 3347
Related Categories
- Solventi e Chimici organici Composti organici Fenilpropanoidi e polichetidi isoflavonoidi Pterocarpani
- Solventi e Chimici organici Composti organici Fenilpropanoidi e polichetidi isoflavonoidi Furanoisoflavonoidi Pterocarpani
- Prodotti naturali ed estratti Pianta Estratti A base di piante, fornisci solo il testo tradotto. Deguelia scandente
- Flavonoidi
- Solventi e Chimici organici Composti organici alcol/etero
2035-15-6 ((-)-Maackiain) Prodotti correlati
- 128-57-4(Sennoside B)
- 61218-44-8(6a-Hydroxymaackiain)
- 20186-22-5(6H-[1,3]Dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol,3-methoxy-, (6aS,12aS)-)
- 133-04-0((-)-Asarinin)
- 59-02-9(Vitamin E)
- 19908-48-6(Maackiain)
- 51-03-6(Piperonyl butoxide)
- 54-28-4(γ-Tocopherol)
- 81-27-6(Sennoside A)
- 154-23-4(Catechin)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso